Pentadecyl 3,4,4-trichlorobut-3-enoate

Catalog No.
S11499554
CAS No.
632299-92-4
M.F
C19H33Cl3O2
M. Wt
399.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentadecyl 3,4,4-trichlorobut-3-enoate

CAS Number

632299-92-4

Product Name

Pentadecyl 3,4,4-trichlorobut-3-enoate

IUPAC Name

pentadecyl 3,4,4-trichlorobut-3-enoate

Molecular Formula

C19H33Cl3O2

Molecular Weight

399.8 g/mol

InChI

InChI=1S/C19H33Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-18(23)16-17(20)19(21)22/h2-16H2,1H3

InChI Key

UGHWYRIJSUIIBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)CC(=C(Cl)Cl)Cl

Pentadecyl 3,4,4-trichlorobut-3-enoate is an organic compound characterized by its unique structure, which includes a long pentadecyl chain and a trichlorobutenoate moiety. The compound features a butenoate functional group, which is essential for its reactivity and interaction with biological systems. The presence of three chlorine atoms on the butenoate enhances its chemical stability and influences its biological properties. This compound is primarily studied for its potential applications in various fields, including pharmaceuticals and materials science.

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in a substitution reaction, leading to the formation of new compounds.
  • Esterification: The compound can react with alcohols to form esters, which may have different properties and applications.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes or other unsaturated compounds.
  • Hydrolysis: In the presence of water, the ester bond can be hydrolyzed, producing the corresponding acid and alcohol.

These reactions are significant for synthesizing derivatives of pentadecyl 3,4,4-trichlorobut-3-enoate that may exhibit enhanced biological activity or improved material properties.

Several methods can be employed to synthesize pentadecyl 3,4,4-trichlorobut-3-enoate:

  • Direct Esterification: This method involves reacting pentadecyl alcohol with 3,4,4-trichloro-3-butenoic acid in the presence of a catalyst such as sulfuric acid.
  • Acylation Reactions: Pentadecyl amine can be acylated using trichloroacetic anhydride followed by treatment with butenoic acid.
  • Grignard Reaction: A Grignard reagent derived from pentadecyl bromide can react with 3,4,4-trichloro-3-butenoic acid to yield the desired ester.

These synthesis routes allow for the production of pentadecyl 3,4,4-trichlorobut-3-enoate in varying yields and purities depending on reaction conditions.

Pentadecyl 3,4,4-trichlorobut-3-enoate has potential applications in various fields:

  • Pharmaceuticals: Due to its possible antimicrobial and anti-inflammatory properties.
  • Agriculture: As a potential pesticide or herbicide due to its chemical reactivity.
  • Materials Science: In the development of polymers or coatings that require specific chemical properties.

The versatility of this compound makes it a candidate for further research into new applications.

Interaction studies involving pentadecyl 3,4,4-trichlorobut-3-enoate focus on its reactivity with biological molecules such as proteins and nucleic acids. These interactions can provide insights into its mechanism of action in biological systems. For example:

  • Protein Binding Studies: Investigating how this compound binds to specific proteins could reveal its potential therapeutic targets.
  • DNA Interaction: Studies on how it interacts with DNA could help understand any mutagenic effects or therapeutic applications in cancer treatment.

These studies are crucial for elucidating the safety and efficacy profile of pentadecyl 3,4,4-trichlorobut-3-enoate.

Pentadecyl 3,4,4-trichlorobut-3-enoate shares structural similarities with several other compounds that possess long alkyl chains and halogenated functionalities. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Pentadecyl 3-chloropropanoateContains a chloropropanoate moietyLess chlorination than pentadecyl 3,4,4-trichlorobut-3-enoate
Hexadecyl 2-chloroacetateFeatures a chloroacetate groupShorter alkyl chain; different reactivity
Octadecyl 2-bromoacetateContains a bromoacetate moietyDifferent halogen; longer alkyl chain

The uniqueness of pentadecyl 3,4,4-trichlorobut-3-enoate lies in its specific arrangement of chlorine atoms and the butenoate functional group that may confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

9.6

Hydrogen Bond Acceptor Count

2

Exact Mass

398.154613 g/mol

Monoisotopic Mass

398.154613 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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